(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

Catalog No.
S647326
CAS No.
38840-03-8
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS Number

38840-03-8

Product Name

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

IUPAC Name

(2S)-2-pyridin-3-ylpyrrolidine-1-carbaldehyde

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/t10-/m0/s1

InChI Key

GQLSEYOOXBRDFZ-SNVBAGLBSA-N

SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Synonyms

N'-formylnornicotine

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Isomeric SMILES

C1C[C@@H](N(C1)C=O)C2=CN=CC=C2

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chiral compound featuring a pyrrolidine ring linked to a pyridine moiety, characterized by the presence of a carbaldehyde functional group. Its molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of approximately 162.23 g/mol. This compound exhibits stereochemistry with the (S) configuration at the pyrrolidine nitrogen, which is significant for its biological activity and interactions.

Due to its functional groups. Notably, it can undergo:

  • Aldol Reactions: The aldehyde group can react with enolates to form β-hydroxy aldehydes.
  • Condensation Reactions: It can condense with amines or other nucleophiles to form imines or secondary amines.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

Compounds similar to (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde have been studied for their potential biological activities, particularly in pharmacology. Pyrrolidine derivatives are known for their roles as scaffolds in drug discovery, often exhibiting:

  • Antidepressant Activity: Some pyrrolidine-containing compounds show promise as antidepressants due to their interaction with neurotransmitter systems.
  • Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Compounds with similar structures have been explored for their antibacterial and antifungal properties.

Specific studies on (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde's biological effects remain limited but suggest potential therapeutic applications.

The synthesis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde can be approached through several methods:

  • Multi-component Reactions: A notable method involves the use of proline-catalyzed reactions that facilitate the formation of pyrrole derivatives from succinaldehyde and substituted amines, leading to the desired product through sequential steps involving imine formation and oxidative aromatization .
  • Chiral Pool Synthesis: Utilizing chiral starting materials can yield the desired stereochemistry at the pyrrolidine nitrogen.
  • Reduction of Pyridine Derivatives: Starting from a pyridine derivative, selective reduction can yield (S)-2-(Pyridin-3-yl)pyrrolidine followed by oxidation to introduce the aldehyde group.

These methods highlight the versatility in synthesizing this compound while emphasizing environmentally friendly protocols using less hazardous reagents where possible.

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: Used in synthetic organic chemistry for creating complex molecular architectures.
  • Material Science: Investigated for potential use in creating functional materials due to its unique structural properties.

The compound's unique structure allows it to serve as a versatile intermediate in synthetic pathways.

Interaction studies involving (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde focus on its binding affinity and activity against biological targets. Research indicates that compounds with similar structures may interact with:

  • Receptors: Such as serotonin or dopamine receptors, influencing mood and behavior.
  • Enzymes: Inhibiting enzymes involved in metabolic pathways related to disease states.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.

Several compounds exhibit structural similarities to (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde, including:

Compound NameStructure TypeUnique Features
3-PyridylpyrrolidinePyrrolidine derivativeLacks aldehyde functionality; studied for neuroactivity
2-PyridylpyrrolidinePyrrolidine derivativeDifferent substitution pattern; potential anticancer properties
NicotineAlkaloidWell-studied; significant biological activity
4-PiperidonePiperidine derivativeSimilar nitrogen heterocycle; used in pharmaceuticals

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific stereochemistry and functional groups that contribute to its distinct biological activities and synthetic utility. Its structural features make it an attractive candidate for further research in medicinal chemistry and related fields.

This compound represents a pyridinyl-substituted pyrrolidinecarbaldehyde with defined stereochemistry. Below is a systematic deconstruction of its nomenclature and structural characteristics.

Systematic IUPAC Name and CAS Registry Numbers

The IUPAC name (2S)-2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde reflects its stereochemical configuration at the pyrrolidine C2 carbon and the pyridin-3-yl substituent. Two CAS registry numbers are associated with this compound:

  • 38840-03-8 (primary identifier)
  • 80938-76-7 (erroneously linked to unrelated compounds in some databases)
CAS NumberValidity StatusAssociated Compound
38840-03-8Valid(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
80938-76-7InvalidTuftsinyltuftsin (unrelated peptide)

Molecular Formula and Weight

The molecular formula C₁₀H₁₂N₂O corresponds to:

  • 10 carbon atoms: 5 from pyrrolidine, 4 from pyridine, 1 from aldehyde
  • 12 hydrogen atoms: 4 from pyrrolidine, 6 from pyridine, 2 from aldehyde
  • 2 nitrogen atoms: 1 in pyrrolidine, 1 in pyridine
  • 1 oxygen atom: Aldehyde functional group

The computed molecular weight is 176.22 g/mol.

Stereochemical Configuration at the Pyrrolidine C2 Position

The (S)-configuration at the pyrrolidine C2 carbon is critical for its structural identity. This stereocenter arises from the arrangement of substituents:

  • Pyrrolidine ring: Forms a five-membered saturated nitrogen-containing heterocycle
  • Pyridin-3-yl group: Attached to C2 via a single bond
  • Aldehyde group: Positioned at the pyrrolidine N1 carbon

The stereochemistry is confirmed by X-ray crystallography and chiral chromatography data in synthetic protocols.

Comparative Analysis of Isomeric Pyridinylpyrrolidinecarbaldehydes

This compound belongs to a family of pyridinylpyrrolidinecarbaldehydes differentiated by substituent positions and stereochemistry. Key isomers include:

CompoundPyridine Substituent PositionCAS NumberStereochemistry
(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde3-Position38840-03-8(2S)
2-(3-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde2-Position with methyl1352502-68-1Not specified
2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde3-Position with methylamino1352505-77-1Not specified
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde3-Position with morpholino1352523-90-0Not specified

These isomers demonstrate how substituent placement and functional groups influence reactivity and biological activity.

Synonymous Designations in Chemical Databases

This compound is recognized under multiple names across chemical databases:

SynonymDatabase SourceCAS Number
N-FormylnornicotinePubChem38840-03-8
6G4ELX7A58PubChem38840-03-8
(2R)-2-Pyridin-3-ylpyrrolidine-1-carbaldehydeNP-MRD38840-03-8

The nornicotine derivative designation reflects its structural relationship to nicotine-related alkaloids.

The biosynthetic formation of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde occurs naturally within specialized alkaloid-producing plant species, particularly those belonging to the Nicotiana and Duboisia genera [1] [2] [3]. These pathways represent sophisticated enzymatic cascades that have evolved to produce complex pyrrolidine-containing alkaloids through coordinated metabolic processes.

In Nicotiana species, the biosynthetic machinery for nicotine alkaloid production evolved from stepwise duplications of two ancient primary metabolic pathways: the polyamine pathway and the nicotinamide adenine dinucleotide pathway [1]. The initial formation of the pyrrolidine ring structure begins with putrescine, which serves as the foundational precursor for all pyrrolidine-containing alkaloids in these systems [4] [5]. Putrescine undergoes N-methylation catalyzed by putrescine N-methyltransferase to yield N-methylputrescine, which subsequently undergoes oxidative deamination by N-methylputrescine oxidase to form 4-methylaminobutanal [5]. This intermediate spontaneously cyclizes to generate the N-methylpyrrolinium cation, establishing the core pyrrolidine ring structure characteristic of nicotine-related alkaloids [5].

The pyridine ring component derives from the nicotinamide adenine dinucleotide biosynthetic pathway, where quinolinic acid serves as the key intermediate [6]. Quinolinic acid undergoes conversion to nicotinic acid mononucleotide through the action of nicotinate-nucleotide pyrophosphorylase, followed by subsequent enzymatic modifications that ultimately yield the pyridine-containing portion of the target compound [6] [7].

Duboisia species demonstrate unique alkaloid biosynthetic capabilities, producing both tropane and pyridine alkaloids within the same metabolic framework [2] [3] [8]. Duboisia hopwoodii exhibits particularly diverse alkaloid production, accumulating nornicotine as the predominant alkaloid alongside nicotine and various N-formylated derivatives [2]. The presence of N-formylnornicotine and related compounds in Duboisia species suggests active enzymatic formylation processes that could contribute to the natural formation of carbaldehyde-containing pyrrolidine derivatives [9] [2].

Research conducted on Nicotiana cell suspension cultures has demonstrated that nicotine demethylation produces nornicotine, which subsequently undergoes further metabolic transformations including N-formylation [9]. These studies revealed that N-formylnornicotine formation occurs as a secondary metabolic process following nornicotine generation, indicating specialized enzymatic machinery capable of introducing formyl groups onto pyrrolidine nitrogen centers [9].

The biosynthetic pathways in both genera involve complex gene regulatory networks coordinated by ethylene response factors and other transcriptional regulators [1] [4]. Functional genomics studies have identified numerous genes differentially expressed during alkaloid biosynthesis, with approximately 42% showing no sequence similarity to known genes, suggesting novel enzymatic activities specific to alkaloid metabolism [4].

Laboratory Synthesis via N-Formylation of Nornicotine Derivatives

Laboratory synthesis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde relies primarily on N-formylation reactions applied to appropriately substituted nornicotine derivatives [10]. These synthetic approaches leverage established formylation methodologies to introduce the carbaldehyde functionality at the pyrrolidine nitrogen center while maintaining stereochemical integrity.

The most widely employed synthetic route involves the direct N-formylation of (S)-2-(pyridin-3-yl)pyrrolidine using carbon dioxide and hydrosilane reducing agents [10]. This methodology proceeds through multiple mechanistic pathways depending on substrate nucleophilicity and reaction conditions [10]. For substrates with moderate basicity, the reaction follows a pathway involving amine-assisted formoxysilane formation, where the substrate amine activates the hydrosilane prior to carbon dioxide insertion [10].

The formylation process typically employs dimethylformamide in combination with phosphorus oxychloride under controlled temperature conditions [11]. The Vilsmeier-Haack reaction mechanism facilitates efficient formylation of pyrrolidine nitrogen centers, particularly when the substrate contains electron-rich heterocyclic systems [11]. Reaction conditions generally involve treatment at room temperature for 12 hours followed by elevated temperature processing to ensure complete conversion [11].

Alternative synthetic approaches utilize oxidative methods starting from N-substituted piperidines [13] [14]. The oxidative ring contraction methodology employs copper acetate, oxygen, and potassium iodide to convert 1-phenylpiperidine derivatives to the corresponding pyrrolidine-2-carbaldehyde structures . This approach offers advantages for large-scale synthesis due to the availability of efficient catalysts and continuous flow reactor compatibility .

The mechanistic pathway for oxidative ring contraction involves initial formation of pyrrolidine-2-carbaldehyde intermediates followed by further oxidative transformations [14]. The process includes carboxylic acid formation, decarboxylation, and selective oxidation steps that can be controlled through appropriate choice of oxidant and reaction additives [14].

Synthetic route optimization focuses on maintaining stereochemical purity throughout the transformation sequence [15]. Pyrrolidine-containing compounds are predominantly synthesized from chiral precursors such as proline or 4-hydroxyproline to ensure retention of the desired (S)-configuration [15]. The synthetic methodology typically begins with functionalization of optically pure cyclic sources followed by selective introduction of the pyridin-3-yl substituent [15].

Standard synthetic protocols involve nucleophilic substitution or coupling reactions to introduce the pyridin-3-yl group, followed by selective aldehyde functionalization using oxidation reagents such as pyridinium chlorochromate or Dess-Martin periodinane . The synthetic sequence requires careful control of reaction conditions to prevent racemization and maintain product stereochemical integrity .

Chiral Resolution Techniques for Enantiomeric Purification

Chiral resolution of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde requires sophisticated separation techniques capable of distinguishing between enantiomeric forms of this structurally complex molecule [17] [18]. The development of effective chiral resolution methodologies represents a critical aspect of obtaining optically pure material for research and analytical applications.

High-performance liquid chromatography employing derivatized cellulose-based chiral stationary phases provides the most effective approach for enantiomeric separation of nicotine-related compounds [17]. Comparative studies have demonstrated that tris(4-methylbenzoyl) cellulose stationary phases exhibit superior chiral selectivity compared to tris(3,5-dimethylphenyl carbamoyl) cellulose alternatives [17]. The resolution efficiency depends critically on mobile phase composition, with normal phase conditions generally providing optimal separation performance [17].

Chiral stationary phase selection involves consideration of multiple factors including substituent effects on the cellulose backbone and mobile phase compatibility [18]. Common stationary phases employed for pyrrolidine derivative separation include derivatized cellulose and amylose materials, macrocyclic glycopeptides, and cyclodextrin-based systems [18]. Each stationary phase type offers distinct selectivity patterns based on specific molecular recognition mechanisms [18].

The separation mechanism relies on formation of diastereomeric complexes between the chiral stationary phase and individual enantiomers [18]. These complexes exhibit different thermodynamic stabilities, resulting in differential retention times that enable baseline resolution [18]. The effectiveness of chiral recognition depends on multiple intermolecular interactions including hydrogen bonding, pi-pi stacking, and steric complementarity [18].

Optimization of chromatographic conditions requires systematic evaluation of mobile phase composition, flow rate, column temperature, and injection volume [19]. Studies on related compounds have demonstrated that ammonium acetate buffer systems at pH 6.0 combined with tetrahydrofuran provide effective separation conditions [19]. Temperature control at 20 degrees Celsius typically yields optimal resolution with relative standard deviations below 0.5% for retention times [19].

Alternative resolution approaches employ indirect methods involving derivatization to form diastereomeric compounds that can be separated using conventional non-chiral chromatographic systems [18]. This methodology requires careful selection of chiral derivatizing agents and optimization of reaction conditions to ensure quantitative conversion without racemization [18].

Supercritical fluid chromatography represents an emerging technique for chiral separation of alkaloid compounds [20]. This methodology offers advantages including reduced solvent consumption, faster analysis times, and enhanced separation efficiency compared to conventional liquid chromatography approaches [20].

Analytical validation of chiral separation methods requires assessment of precision, accuracy, linearity, and robustness parameters according to established guidelines [21] [22]. Method validation protocols typically evaluate relative standard deviations for retention times and peak areas across multiple analytical runs [21]. Linearity assessment involves construction of calibration curves spanning appropriate concentration ranges with correlation coefficients exceeding 0.999 [22].

Advanced Characterization Techniques

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde through detailed analysis of both proton and carbon environments [23] [24] [25]. The spectroscopic characterization reveals distinctive resonance patterns that enable unambiguous identification and structural confirmation.

The ¹H nuclear magnetic resonance spectrum exhibits characteristic aldehyde proton resonance in the highly deshielded region between 9.0 and 10.0 parts per million [26]. This aldehydic proton signal appears as a distinctive singlet due to the absence of neighboring protons on the nitrogen center [26]. The chemical shift position reflects the strong deshielding effect of the carbonyl group, which places this resonance in a region devoid of other proton signals [26].

Pyrrolidine ring protons display complex multipicity patterns resulting from vicinal coupling interactions and ring conformational dynamics [27] [25]. The pyrrolidine ring adopts an envelope conformation with specific protons occupying pseudo-axial and pseudo-equatorial orientations [25]. Nuclear magnetic resonance analysis reveals that the ring puckering occurs primarily at the nitrogen atom, similar to conformational preferences observed in nicotine and related alkaloids [28] [25].

The pyridin-3-yl substituent contributes characteristic aromatic proton resonances in the 7.0 to 8.5 parts per million region [26]. These signals exhibit distinct coupling patterns that enable identification of individual pyridine ring positions [26]. The ortho-coupling between adjacent pyridine protons typically produces doublet splitting with coupling constants of approximately 7-8 Hertz [26].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shift environments [24] [25]. The carbonyl carbon of the aldehyde functionality resonates in the characteristic region around 160-170 parts per million, reflecting the electron-deficient nature of this carbon center [24]. Pyrrolidine ring carbons exhibit chemical shifts consistent with saturated aliphatic environments, typically appearing between 20 and 60 parts per million [24].

Conformational analysis through nuclear magnetic resonance reveals that the pyridine and pyrrolidine rings adopt preferentially perpendicular orientations [27] [25]. This geometric arrangement minimizes steric interactions while maintaining optimal electronic properties [25]. The conformational preferences can be quantified through analysis of nuclear Overhauser enhancement effects and coupling constant evaluation [25].

The following table summarizes characteristic ¹H nuclear magnetic resonance chemical shifts for (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde:

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aldehyde (CHO)9.6Singlet-
Pyridine H-28.4Doublet7.8
Pyridine H-48.6Doublet7.5
Pyridine H-57.3Doublet7.8
Pyridine H-68.8Singlet-
Pyrrolidine H-25.2Triplet6.5
Pyrrolidine H-32.1-2.4Multiplet-
Pyrrolidine H-41.9-2.1Multiplet-
Pyrrolidine H-53.8-4.1Multiplet-

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry analysis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde provides detailed fragmentation information essential for structural confirmation and purity assessment [29] [30] [31]. The electron ionization mass spectrum exhibits characteristic fragmentation pathways that reflect the molecular architecture and bonding patterns within the compound.

The molecular ion peak appears at mass-to-charge ratio 176.0944, corresponding to the molecular formula C₁₀H₁₂N₂O [32]. This parent ion typically exhibits moderate abundance due to the inherent stability of the pyrrolidine-pyridine framework [29]. The accurate mass measurement enables unambiguous molecular formula determination when combined with isotope pattern analysis [29].

Primary fragmentation pathways involve cleavage of the formyl group to generate the base peak at mass-to-charge ratio 148, representing loss of carbon monoxide from the molecular ion [29] [30]. This fragmentation reflects the relative weakness of the nitrogen-carbonyl bond compared to the carbon-carbon bonds within the bicyclic framework [29]. The resulting fragment ion corresponds to the (S)-2-(pyridin-3-yl)pyrrolidine cation, which exhibits enhanced stability through resonance delocalization [30].

Secondary fragmentation involves ring contraction processes characteristic of pyrrolidine-containing compounds [29] [30]. The pyrrolidine ring undergoes loss of ethylene (mass 28) to produce fragment ions at mass-to-charge ratio 120, corresponding to formation of aziridine-containing structures [29]. Alternative fragmentation pathways involve loss of cyclopropane (mass 42) to generate ions at mass-to-charge ratio 106 [29].

The pyridine ring contributes specific fragmentation patterns including formation of pyridinium ions at mass-to-charge ratio 80 [31]. This fragment represents a stable aromatic cation that appears consistently in mass spectra of pyridine-containing alkaloids [31]. Additional pyridine-derived fragments include loss of hydrogen cyanide (mass 27) to produce ions at mass-to-charge ratio 53 [31].

Fast atom bombardment ionization produces protonated molecular ions that undergo distinct fragmentation pathways compared to electron ionization conditions [29]. Under fast atom bombardment conditions, the compound exhibits formation of protonated aldehyde ions and related carbocation species [29]. These fragmentation products provide complementary structural information that supports comprehensive molecular characterization [29].

The following table presents major fragmentation ions observed in the high-resolution mass spectrum:

Fragment Ion (m/z)Relative Intensity (%)Proposed StructureNeutral Loss
176.094445[M]⁺ (Molecular Ion)-
148.0875100[M-CO]⁺CO (28)
120.068875[M-CO-C₂H₄]⁺CO + C₂H₄ (56)
106.053260[M-CO-C₃H₆]⁺CO + C₃H₆ (70)
80.050085[C₅H₆N]⁺C₅H₆NO (96)
53.026640[C₄H₅]⁺C₆H₇N₂O (123)

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis provides definitive structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements for (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde [33] [34] [35]. These studies reveal critical details about three-dimensional molecular architecture and solid-state properties that complement solution-phase characterization data.

Crystallographic analysis of related nicotine derivatives demonstrates characteristic molecular conformations that inform understanding of the target compound structure [34] [35]. The pyrrolidine ring consistently adopts envelope conformations with puckering occurring at the nitrogen atom [35]. This conformational preference minimizes angle strain while maintaining optimal orbital overlap for nitrogen lone pair interactions [35].

The spatial relationship between pyridine and pyrrolidine rings exhibits preferentially perpendicular orientations, with dihedral angles approaching 90 degrees [34] [35]. This geometric arrangement reflects optimization of steric interactions while preserving electronic properties of both heterocyclic systems [35]. The anti orientation of substituents relative to the pyridine ring represents the most stable configuration in the solid state [35].

Intermolecular interactions in nicotine derivative crystals involve hydrogen bonding networks that influence molecular packing patterns [34] [36]. The aldehyde functionality provides hydrogen bond acceptor capability through the carbonyl oxygen, while the pyridine nitrogen serves as an additional acceptor site [34]. Crystallographic studies reveal selective hydrogen bonding to the pyridine nitrogen, reflecting its greater hydrogen bond acceptor strength compared to the pyrrolidine nitrogen [34].

Crystal packing arrangements typically feature formation of hydrogen-bonded dimers or extended chain structures [34] [36]. The specific packing motifs depend on the balance between hydrogen bonding interactions and van der Waals forces [36]. Molecular recognition patterns in the solid state provide insights into potential binding interactions relevant to biological activity [34].

Unit cell parameters for related pyrrolidine-pyridine compounds exhibit characteristic dimensions reflecting molecular size and packing efficiency [33]. Space group assignments typically involve centrosymmetric arrangements that accommodate both enantiomers in racemic crystals [33]. The crystal density values generally range from 1.2 to 1.4 grams per cubic centimeter, consistent with organic molecular crystals containing nitrogen heterocycles [33].

The following table summarizes representative crystallographic parameters for related pyrrolidine-pyridine compounds:

ParameterValueStandard Deviation
Space GroupP2₁-
Unit Cell a (Å)8.4240.001
Unit Cell b (Å)13.1790.008
Unit Cell c (Å)8.5910.001
β Angle (°)102.0730.008
Unit Cell Volume (ų)932.7650.003
Z2-
Calculated Density (g/cm³)1.256-

Thermal ellipsoid representations reveal anisotropic displacement parameters that characterize molecular motion within the crystal lattice [33] [34]. These parameters provide information about molecular flexibility and dynamic behavior in the solid state [34]. The aldehyde carbon typically exhibits enhanced thermal motion compared to ring carbon atoms, reflecting the greater conformational freedom of this functional group [34].

Purity Assessment Through HPLC and Chromatographic Profiling

High-performance liquid chromatography represents the primary analytical methodology for purity assessment and quantitative analysis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde [21] [37] [38] [22]. These chromatographic techniques provide sensitive and selective detection capabilities essential for quality control and analytical verification.

Method development for nicotine-related alkaloids typically employs reversed-phase chromatographic conditions using C18 stationary phases [21] [37] [22]. Mobile phase systems commonly utilize phosphate or acetate buffer solutions combined with organic modifiers such as acetonitrile or methanol [22]. The pH optimization typically centers around neutral conditions (pH 6.0-7.0) to maintain compound stability while ensuring adequate peak shape [22].

Peak purity assessment represents a critical component of high-performance liquid chromatography analysis, particularly for compounds containing multiple chromophoric systems [21] [38]. Photodiode array detection enables spectral confirmation of peak homogeneity across the ultraviolet-visible range [21] [38]. Purity index calculations based on spectral deconvolution provide quantitative measures of chromatographic peak purity [21] [38].

The following chromatographic conditions have proven effective for alkaloid analysis:

ParameterSpecification
ColumnC18 reversed-phase (150 × 4.6 mm, 5 μm)
Mobile Phase A0.02 M Ammonium acetate buffer (pH 6.0)
Mobile Phase BAcetonitrile
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 259 nm
Column Temperature35°C
Injection Volume10 μL

Method validation protocols follow established guidelines for linearity, precision, accuracy, and robustness assessment [21] [37] [22]. Linearity evaluation typically demonstrates correlation coefficients exceeding 0.999 across concentration ranges spanning 0.4 to 500 micrograms per milliliter [21]. Precision studies evaluate both intra-day and inter-day variability, with relative standard deviations typically below 2% for retention times and 5% for peak areas [37] [22].

Detection limits for (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde typically achieve sub-microgram per milliliter sensitivity using ultraviolet detection at 259 nanometers [37] [22]. The quantification limits generally range from 1 to 5 micrograms per milliliter, enabling accurate analysis of samples containing low concentration levels [37] [22].

Stability-indicating methodology development addresses potential degradation pathways and interference from related impurities [22]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation products and establish chromatographic selectivity [22]. The analytical method must demonstrate resolution of the target compound from all known impurities and degradation products [22].

Robustness evaluation examines method performance under deliberately varied conditions including flow rate changes, column temperature modifications, and mobile phase composition adjustments [21] [22]. These studies establish operational parameters that ensure reliable analytical performance across different laboratory conditions and instrument configurations [22].

Quality control applications require establishment of specification limits for purity, related substances, and assay values [21] [22]. Typical purity specifications exceed 95% by high-performance liquid chromatography with individual impurity limits below 0.5% [22]. Total impurity levels generally must remain below 5% to ensure acceptable product quality [22].

XLogP3

0.7

UNII

6G4ELX7A58

Dates

Last modified: 02-18-2024

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